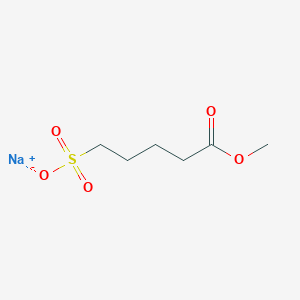
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is an imidazolidine derivative, characterized by its unique structure that includes a carbaldehyde group attached to the imidazolidine ring. It is known for its high purity and versatility in various research and development projects .
準備方法
The synthesis of 3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves several synthetic routes and reaction conditions. One common method includes the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
化学反応の分析
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
科学的研究の応用
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Additionally, this compound is utilized in various industrial applications, such as the production of specialty chemicals and materials .
作用機序
The mechanism of action of 3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms of action.
類似化合物との比較
3-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde can be compared with other similar compounds, such as 4-Imidazolidinecarboxaldehyde and other imidazolidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C5H6N2O3 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
3-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c1-7-3(2-8)4(9)6-5(7)10/h2-3H,1H3,(H,6,9,10) |
InChIキー |
PYJBYDYPVOXTIJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(C(=O)NC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



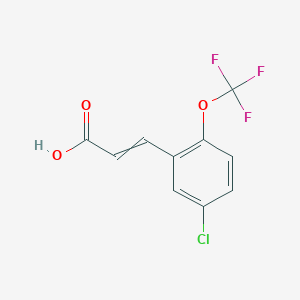
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
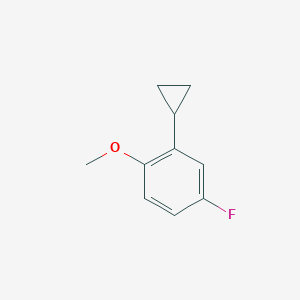


![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
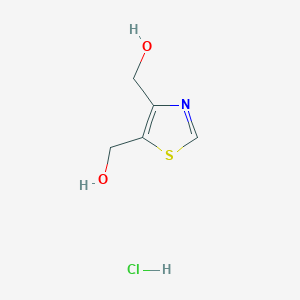
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
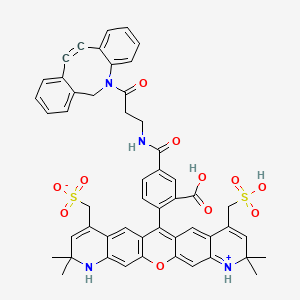


![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
